molecular formula C28H40O3 B14409145 4-Heptylphenyl 4-(octyloxy)benzoate CAS No. 82298-32-6

4-Heptylphenyl 4-(octyloxy)benzoate

Cat. No.: B14409145
CAS No.: 82298-32-6
M. Wt: 424.6 g/mol
InChI Key: WMFRCXGMKZYWCB-UHFFFAOYSA-N
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Description

4-Heptylphenyl 4-(octyloxy)benzoate is a liquid crystalline (LC) compound characterized by a benzoate ester core substituted with a heptylphenyl group at the 4-position and an octyloxy chain at the para-position of the benzoate moiety. This structure imparts mesomorphic properties, making it relevant for applications in liquid crystal displays (LCDs) and advanced optical materials. The heptyl chain (C7) and octyloxy chain (C8) influence its phase behavior, including melting points, clearing points, and nematic/smectic phase stability. The compound is typically synthesized via esterification reactions involving 4-heptylphenol and 4-(octyloxy)benzoic acid derivatives, followed by purification using column chromatography .

Properties

CAS No.

82298-32-6

Molecular Formula

C28H40O3

Molecular Weight

424.6 g/mol

IUPAC Name

(4-heptylphenyl) 4-octoxybenzoate

InChI

InChI=1S/C28H40O3/c1-3-5-7-9-11-13-23-30-26-21-17-25(18-22-26)28(29)31-27-19-15-24(16-20-27)14-12-10-8-6-4-2/h15-22H,3-14,23H2,1-2H3

InChI Key

WMFRCXGMKZYWCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptylphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-heptylphenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Heptylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Heptylphenyl 4-(octyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a liquid crystal compound in the study of phase transitions and molecular alignment.

    Biology: Employed in the development of biosensors and bioimaging techniques.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-Heptylphenyl 4-(octyloxy)benzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with specific proteins and enzymes, altering their activity and function.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Effect of Terminal Alkyl Chain Length

The length of terminal alkyl chains significantly impacts mesomorphic behavior. For example:

Compound Terminal Chain(s) Melting Point (°C) Clearing Point (°C) Nematic Range (°C) References
4-Heptylphenyl 4-(octyloxy)benzoate C7 (phenyl), C8 (alkoxy) Data pending Data pending Data pending
4-Pentylphenyl 4-(octyloxy)benzoate C5 (phenyl), C8 (alkoxy) Not reported Not reported Not reported
4-(Octyloxy)phenyl 4-(octyloxy)benzoate C8 (alkoxy), C8 (alkoxy) Cr1: 106, Cr2: 126 N-I: 358 232 (N range)
(E)-4-(((4-Trifluoromethylphenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate (In series) C6, C8, C10, C12 Varies with chain Varies with chain Increases with chain length
  • Key Observations :
    • Longer alkyl chains (e.g., C10–C12) in the In series exhibit broader nematic ranges and higher thermal stability compared to shorter chains (C6–C8) .
    • Symmetric compounds like 4-(octyloxy)phenyl 4-(octyloxy)benzoate show exceptionally high clearing points (358°C) due to strong intermolecular interactions from dual octyloxy chains .

Role of Substituent Groups

Substituents such as trifluoromethyl (-CF₃) or methacrylic units alter phase behavior:

Compound Substituent Melting Point (°C) Clearing Point (°C) Phase Type
This compound None Nematic (expected)
4-(4-Chlorobenzoyloxy)phenyl 4-(octyloxy)benzoate (C8) Chlorobenzoyloxy Not reported 71.7 Nematic
Methyl methacrylic-linked mesogen (M1) Disiloxane group -8.1 18.6 Nematic
  • Key Observations :
    • Electron-withdrawing groups (e.g., -Cl) increase polarity, raising clearing points (e.g., C8 at 71.7°C) .
    • Flexible spacers like disiloxane (Si–O–Si) drastically reduce transition temperatures, as seen in M1 (-8.1°C melting point) .

Impact of Molecular Symmetry and Linkage

Symmetric vs. asymmetric structures exhibit divergent properties:

Compound Symmetry Molecular Weight Phase Stability
This compound Asymmetric ~406.5 Moderate
4-{[4-(Octyloxy)benzoyl]oxy}phenyl 4-(octyloxy)benzoate Symmetric 574.76 High (N-I at 358°C)
4-(Hexyloxy)phenyl 4-butoxybenzoate Asymmetric 344.45 Low
  • Key Observations :
    • Symmetric compounds with identical chains (e.g., dual octyloxy groups) exhibit superior thermal stability and broader mesophases .
    • Asymmetric compounds often have lower melting points but tunable phase ranges for specific applications .

Data Tables

Table 1: Phase Transition Data for Selected Compounds

Compound Melting Point (°C) Clearing Point (°C) Mesophase Type Reference
4-(Octyloxy)phenyl 4-(octyloxy)benzoate Cr1: 106, Cr2: 126 358 (N-I) Nematic
4-(4-Chlorobenzoyloxy)phenyl 4-(octyloxy)benzoate 71.7 Nematic
Methyl methacrylic monomer (M1) -8.1 18.6 Nematic

Table 2: Structural Influence on Properties

Structural Feature Effect on Properties Example Compound
Longer alkyl chain (C12–C16) ↑ Nematic range, ↑ Thermal stability In series (C12)
Electron-withdrawing substituent ↑ Clearing point, ↑ Polarizability C8 (Cl-substituted)
Symmetric design ↑ Clearing point, ↑ Phase stability Dual octyloxy

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